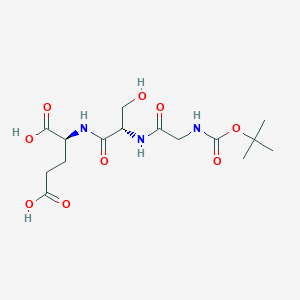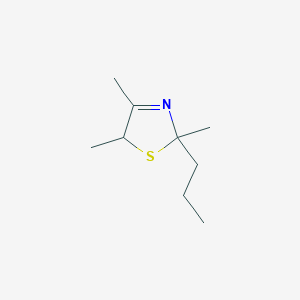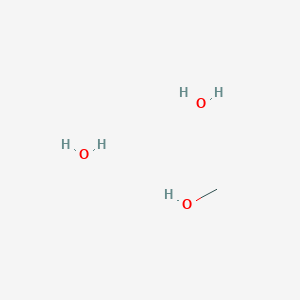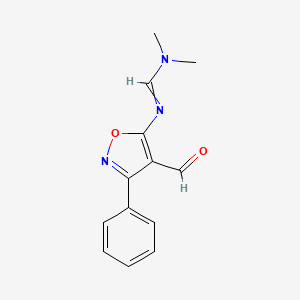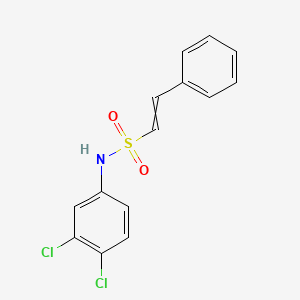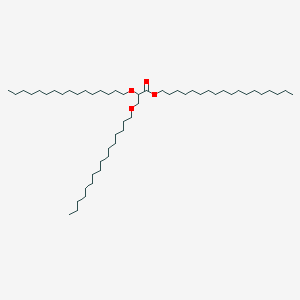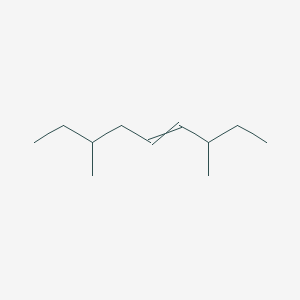
3,7-Dimethylnon-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylnon-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound has a molecular formula of C11H22 and is known for its unique structural properties, which include two methyl groups attached to the nonane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnon-4-ene can be achieved through a multi-step reaction pathway. One common method involves the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This tertiary alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or alcohols.
Reduction: The addition of hydrogen to the double bond results in the formation of alkanes.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 3,7-Dimethylnonane.
Substitution: Formation of halogenated derivatives such as 3,7-Dimethyl-4-chlorononane.
Applications De Recherche Scientifique
3,7-Dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylnon-4-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyloct-4-ene
- 3,7-Dimethyldec-4-ene
- 3,7-Dimethylundec-4-ene
Uniqueness
3,7-Dimethylnon-4-ene is unique due to its specific structural configuration, which includes two methyl groups attached to the nonane chain. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
64780-95-6 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
3,7-dimethylnon-4-ene |
InChI |
InChI=1S/C11H22/c1-5-10(3)8-7-9-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3 |
Clé InChI |
XTXLNCOEDDFSBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC=CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


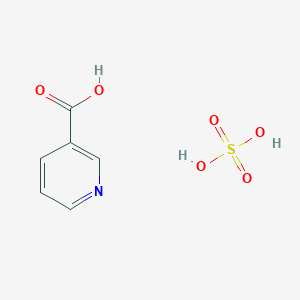
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
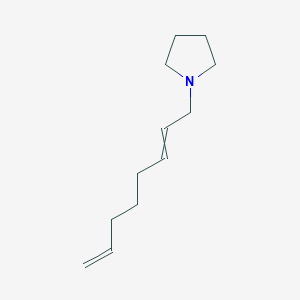
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
